molecular formula C13H10ClF4NO3 B5225216 2,2,3,3-tetrafluoropropyl (E)-4-(4-chloroanilino)-4-oxobut-2-enoate

2,2,3,3-tetrafluoropropyl (E)-4-(4-chloroanilino)-4-oxobut-2-enoate

Cat. No.: B5225216
M. Wt: 339.67 g/mol
InChI Key: BBDXDLIFFPWZPS-AATRIKPKSA-N
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Description

2,2,3,3-tetrafluoropropyl (E)-4-(4-chloroanilino)-4-oxobut-2-enoate is a synthetic organic compound that belongs to the class of fluorinated esters. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of fluorine atoms in the molecule often imparts enhanced stability, lipophilicity, and bioavailability, making such compounds of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoropropyl (E)-4-(4-chloroanilino)-4-oxobut-2-enoate typically involves the following steps:

    Formation of the Fluorinated Propyl Group: The starting material, 2,2,3,3-tetrafluoropropanol, is prepared through the fluorination of propanol using a fluorinating agent such as sulfur tetrafluoride.

    Esterification: The fluorinated propanol is then esterified with (E)-4-(4-chloroanilino)-4-oxobut-2-enoic acid in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloroanilino group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology

In biological research, it serves as a probe to study enzyme interactions and metabolic pathways involving fluorinated substrates.

Medicine

The compound’s stability and bioavailability make it a candidate for drug development, especially in designing inhibitors for specific enzymes or receptors.

Industry

In the industrial sector, it is used in the production of specialty polymers and coatings that require enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 2,2,3,3-tetrafluoropropyl (E)-4-(4-chloroanilino)-4-oxobut-2-enoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorinated propyl group enhances the compound’s ability to penetrate cell membranes, while the chloroanilino moiety can form specific interactions with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-tetrafluoropropyl (E)-4-(4-bromoanilino)-4-oxobut-2-enoate
  • 2,2,3,3-tetrafluoropropyl (E)-4-(4-methoxyanilino)-4-oxobut-2-enoate

Uniqueness

Compared to similar compounds, 2,2,3,3-tetrafluoropropyl (E)-4-(4-chloroanilino)-4-oxobut-2-enoate offers a unique combination of stability, reactivity, and bioavailability. The presence of the chloroanilino group provides distinct electronic and steric properties that can influence its interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl (E)-4-(4-chloroanilino)-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF4NO3/c14-8-1-3-9(4-2-8)19-10(20)5-6-11(21)22-7-13(17,18)12(15)16/h1-6,12H,7H2,(H,19,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDXDLIFFPWZPS-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)OCC(C(F)F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C(=O)OCC(C(F)F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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